Isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone
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Overview
Description
Isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings The structure of this compound includes an isoquinoline moiety, a pyrazole ring, and a diazepane ring, making it a unique and multifaceted molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Moiety: This can be achieved through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic conditions.
Formation of the Diazepane Ring: This step involves the cyclization of appropriate diamines with dihaloalkanes.
Coupling Reactions: The final step involves coupling the isoquinoline, pyrazole, and diazepane moieties using suitable coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and diazepane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the isoquinoline and pyrazole rings.
Reduction: Reduced forms of the diazepane ring.
Substitution: Substituted derivatives at the pyrazole and diazepane rings.
Scientific Research Applications
Isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of Isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Isoquinolin-3-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone
- Quinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone
- Indolo[2,3-c]isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone
Uniqueness
This compound is unique due to the specific arrangement of its isoquinoline, pyrazole, and diazepane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-14-16(12-22-23)15-24-8-3-9-25(11-10-24)20(26)19-5-2-4-17-13-21-7-6-18(17)19/h2,4-7,12-14H,3,8-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZXGDQQGRRHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCN(CC2)C(=O)C3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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